3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile
Description
3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is a sulfur-containing heterocyclic compound featuring a 1,4-thiazepane core modified with a sulfone (dioxido) group at position 1, a phenyl substituent at position 7, and a benzonitrile moiety attached via a carbonyl group.
Properties
IUPAC Name |
3-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c20-14-15-5-4-8-17(13-15)19(22)21-10-9-18(25(23,24)12-11-21)16-6-2-1-3-7-16/h1-8,13,18H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDLRHQMTTXRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multicomponent reactions and cyclization processes. One common method is the Ugi four-component condensation, which involves the reaction of carboxylic acids, amines, isocyanides, and carbonyl compounds . This method allows for the efficient construction of the thiazepane ring system under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazepane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Sulfone Group Impact: The target compound’s sulfone group increases polarity and molecular weight compared to non-sulfonated analogs like BK66302 and CAS 1706226-40-2.
Substituent Variations :
- Fluorophenyl vs. Phenyl : The 2-fluorophenyl group in CAS 1706226-40-5 introduces electron-withdrawing effects, which may alter binding interactions in biological targets compared to the unsubstituted phenyl group in the target compound.
- Morpholinylmethyl vs. Sulfone : BK66302’s morpholinylmethyl group adds hydrogen-bonding capacity, which could influence receptor binding but reduces polarity relative to the sulfone-containing target.
Heterocyclic Modifications : CAS 1706056-38-3 replaces the benzonitrile with a cyclopropylisoxazole group, introducing steric bulk and altering electronic properties, which may shift target selectivity .
Hypothesized Pharmacological Implications
- Benzonitrile Group : Commonly found in kinase inhibitors (e.g., crizotinib), the benzonitrile in the target compound and BK66302 may target ATP-binding pockets in enzymes .
- Sulfone Group: The sulfone in the target compound could reduce oxidative metabolism, extending half-life compared to non-sulfonated analogs.
- Fluorine Substitution : The 2-fluorophenyl group in CAS 1706226-40-5 may enhance lipophilicity and membrane permeability, balancing solubility and bioavailability .
Biological Activity
3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile is a synthetic compound characterized by its unique structural features, including a thiazepane ring and dioxido substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 354.4 g/mol. The presence of the thiazepane ring contributes to its pharmacological properties by influencing lipophilicity and reactivity with biological targets.
Biological Activity
The biological activity of this compound has been assessed through various bioassays. Compounds with similar structures often exhibit a range of activities:
Antimicrobial Activity
Research indicates that thiazepane derivatives can possess significant antimicrobial properties. The presence of the dioxido group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Studies have shown that compounds with thiazepane rings can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways crucial for cell survival and proliferation.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Thiazepane Derivative A : Exhibited high selectivity against specific bacteria, demonstrating potential as an antimicrobial agent.
- Thiazepane Derivative B : Induced apoptosis in various cancer cell lines, suggesting promising anticancer activity.
- Thiazole-Based Compound : Showed anti-inflammatory properties by reducing cytokine production, highlighting the therapeutic potential of thiazole derivatives.
Comparative Analysis
The following table summarizes various compounds related to this compound and their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiazepane Derivative A | Contains sulfur and nitrogen | Antimicrobial | High selectivity against certain bacteria |
| Thiazepane Derivative B | Similar ring structure | Anticancer | Induces apoptosis in specific cancer cell lines |
| Thiazole-Based Compound | Thiazole ring instead of thiazepane | Anti-inflammatory | Effective in reducing cytokine production |
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Interaction : It could modulate receptor activity involved in signaling pathways related to inflammation or cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
